molecular formula C52H36N2 B3117024 N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine CAS No. 220721-68-6

N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine

Cat. No.: B3117024
CAS No.: 220721-68-6
M. Wt: 688.9 g/mol
InChI Key: SSBPBRYKYNKEPI-UHFFFAOYSA-N
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Description

N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene and its derivatives are known for their significant roles in various fields such as organic electronics, photophysics, and materials science. This particular compound is characterized by its unique structure, which includes two anthracene units connected through a nitrogen atom, each substituted with phenyl groups. This structure imparts unique photophysical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is used to form the carbon-carbon bonds between the anthracene units and the phenyl groups. The reaction conditions often include the use of palladium catalysts, base (such as potassium carbonate), and solvents like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where substituents like nitro groups can be introduced using reagents such as nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Nitro-substituted anthracene derivatives.

Scientific Research Applications

N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine exerts its effects is primarily through its interaction with light. The compound absorbs photons and undergoes electronic transitions, leading to fluorescence or phosphorescence. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light as the electrons return to their ground state .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine is unique due to its dual anthracene structure connected through nitrogen atoms, which imparts distinct photophysical properties compared to other anthracene derivatives. This unique structure allows for enhanced stability and specific interactions with light, making it particularly valuable in advanced materials and photophysical research .

Properties

IUPAC Name

N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H36N2/c1-5-21-37(22-6-1)53(38-23-7-2-8-24-38)51-45-33-17-13-29-41(45)49(42-30-14-18-34-46(42)51)50-43-31-15-19-35-47(43)52(48-36-20-16-32-44(48)50)54(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBPBRYKYNKEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)N(C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a flask were placed 35 g of 9,9′-bianthryl and 300 mL of carbon tetrachloride, and to the vigorously stirred mixture was slowly added 40 g of bromine under cooling. After addition, the mixture was slowly warmed and then refluxed for 1 hour with stirring. Carbon tetrachloride was evaporated from the reaction mixture under a reduced pressure, the residual solid was extracted with carbon tetrachloride using a Soxhlet extractor. The extract was dried and concentrated to give 42 g(yield 81%) of 10,10′-dibromo-9,9′-bianthryl. Then, in a 100 mL three-necked flask were placed 25 g of 10,10′-dibromo-9,9′-bianthryl, 20 g of diphenylamine, 17 g of potassium carbonate, 0.4 g of copper powder and 80 mL of nitrobenzene, and the mixture was stirred at 200° C. for 30 hours. After completion of the reaction, toluene was added to the mixture. The mixture was filtered to remove inorganics. Toluene and nitrobenzene were evaporated under a reduced pressure. The residue was purified by column chromatography on silica gel eluting with a 1:2 mixture of toluene and ligroin, to give 19 g(yield: 55%) of 10,10′-bis(diphenylamino)-9,9′-bianthryl.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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